2-(4-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid
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Overview
Description
2-(4-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2-(4-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the condensation reaction, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Chemical Reactions Analysis
2-(4-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide for sulfurization, cuprous iodide for C-H bond activation, and N-fluorobenzenesulfonimide for amidation . Major products formed from these reactions include aminothiophene derivatives and substituted thiophenes .
Scientific Research Applications
2-(4-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In the industry, thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes .
Mechanism of Action
The mechanism of action of 2-(4-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid involves its interaction with molecular targets and pathways. Thiophene derivatives can act as voltage-gated sodium channel blockers, which are essential for their use as anesthetics . They also exhibit anticancer properties by inhibiting specific enzymes and pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
2-(4-(Hydroxymethyl)phenyl)thiophene-3-carboxylic acid can be compared with other thiophene derivatives such as thiophene-2-carboxylic acid and thiophene-3-carboxylic acid . While all these compounds share the thiophene ring structure, their unique substituents confer different properties and applications. For example, thiophene-2-carboxylic acid is used as a catalyst for Ullmann coupling reactions , whereas thiophene-3-carboxylic acid is used in the preparation of novel acetylene monomers .
Properties
Molecular Formula |
C12H10O3S |
---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H10O3S/c13-7-8-1-3-9(4-2-8)11-10(12(14)15)5-6-16-11/h1-6,13H,7H2,(H,14,15) |
InChI Key |
PIFRZCJCXICBIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=C(C=CS2)C(=O)O |
Origin of Product |
United States |
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